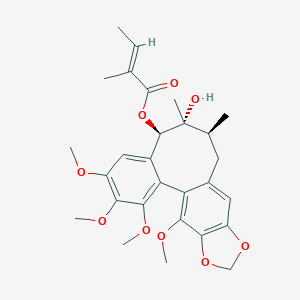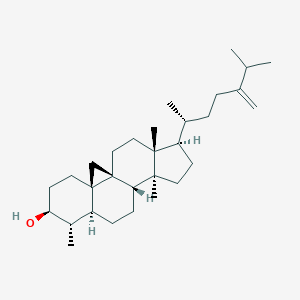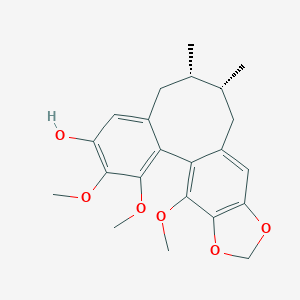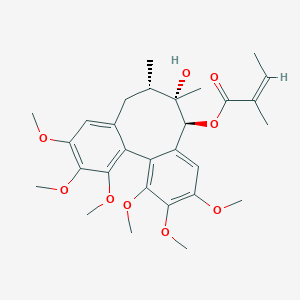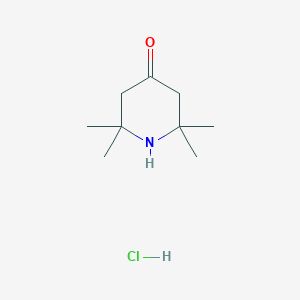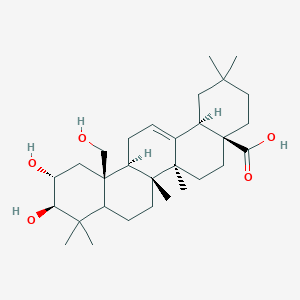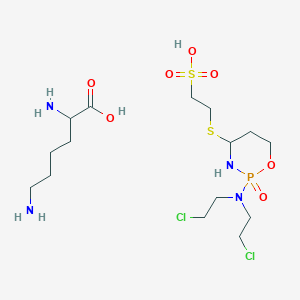
Mafosfamide L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mafosfamide L-lysine is a prodrug of mafosfamide, which is a well-known alkylating agent used in cancer chemotherapy. Mafosfamide L-lysine has been developed to improve the solubility and stability of mafosfamide, and to reduce its toxicity.
Mecanismo De Acción
Mafosfamide L-lysine is a prodrug of mafosfamide, which is an alkylating agent. Alkylating agents are cytotoxic drugs that work by adding an alkyl group to DNA, which interferes with DNA replication and leads to cell death. Mafosfamide L-lysine is converted to mafosfamide in the body, which then alkylates DNA and causes cell death.
Biochemical and Physiological Effects:
Mafosfamide L-lysine is metabolized in the liver to mafosfamide, which is then excreted in the urine. Mafosfamide L-lysine has been shown to have lower toxicity than mafosfamide, which makes it a promising candidate for cancer chemotherapy. Mafosfamide L-lysine has also been shown to be less toxic to normal cells than to cancer cells, which is important for reducing side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mafosfamide L-lysine has several advantages for lab experiments. It is water-soluble, which makes it easier to handle than mafosfamide, which is insoluble in water. Mafosfamide L-lysine is also stable in solution, which makes it easier to store and use. However, mafosfamide L-lysine is still a toxic compound, and appropriate safety precautions should be taken when handling it.
Direcciones Futuras
There are several future directions for research on mafosfamide L-lysine. One direction is to study its efficacy in combination with other anticancer drugs. Another direction is to study its efficacy in animal models of cancer, including models of metastatic disease. Finally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of mafosfamide L-lysine, including its metabolism and excretion in humans.
Métodos De Síntesis
Mafosfamide L-lysine is synthesized by reacting mafosfamide with L-lysine. The reaction is carried out in a solvent system consisting of water and an organic solvent such as dimethylformamide or dimethyl sulfoxide. The reaction is catalyzed by a base such as triethylamine or sodium hydroxide. The resulting product is purified by precipitation and filtration.
Aplicaciones Científicas De Investigación
Mafosfamide L-lysine has been extensively studied for its anticancer activity. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. Mafosfamide L-lysine has also been shown to be effective in animal models of cancer, both as a single agent and in combination with other anticancer drugs.
Propiedades
Número CAS |
98845-64-8 |
|---|---|
Nombre del producto |
Mafosfamide L-lysine |
Fórmula molecular |
C15H33Cl2N4O7PS2 |
Peso molecular |
547.5 g/mol |
Nombre IUPAC |
2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;2,6-diaminohexanoic acid |
InChI |
InChI=1S/C9H19Cl2N2O5PS2.C6H14N2O2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;7-4-2-1-3-5(8)6(9)10/h9H,1-8H2,(H,12,14)(H,15,16,17);5H,1-4,7-8H2,(H,9,10) |
Clave InChI |
DYLRFXGKCIFZAH-NNDOHRJVSA-N |
SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl.C(CCN)CC(C(=O)O)N |
SMILES canónico |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl.C(CCN)CC(C(=O)O)N |
Apariencia |
white powder |
Pureza |
99%+ |
Sinónimos |
ASTA 7654 Asta Z 7654 Asta Z7654 mafosfamide-lysine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



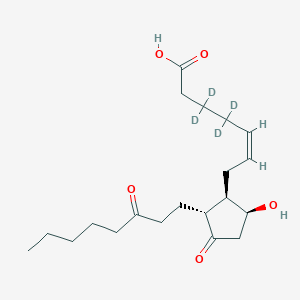
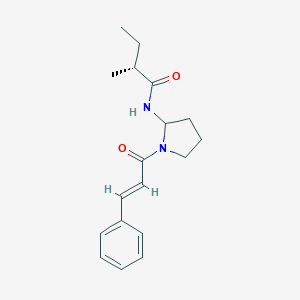
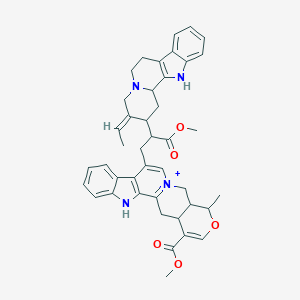
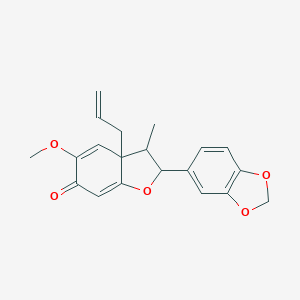
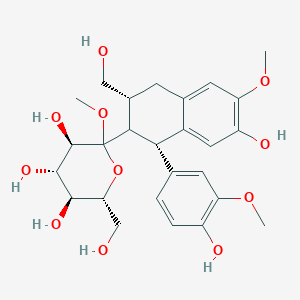

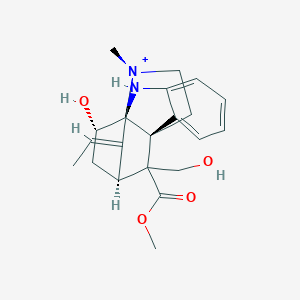
![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)
